1-Bromo-4-(methoxymethoxymethyl)benzene
Description
1-Bromo-4-(methoxymethoxymethyl)benzene is a brominated aromatic compound featuring a benzene ring substituted with a bromine atom at the para position and a methoxymethoxymethyl group (-CH₂-O-CH₂-O-CH₃). This substituent introduces steric bulk and electron-donating effects due to its ether linkages, making the compound valuable in organic synthesis, particularly in cross-coupling reactions (e.g., Suzuki, Heck) for pharmaceutical and agrochemical intermediates .
Properties
Molecular Formula |
C9H11BrO2 |
|---|---|
Molecular Weight |
231.09 g/mol |
IUPAC Name |
1-bromo-4-(methoxymethoxymethyl)benzene |
InChI |
InChI=1S/C9H11BrO2/c1-11-7-12-6-8-2-4-9(10)5-3-8/h2-5H,6-7H2,1H3 |
InChI Key |
WDKSAYZGENQBDK-UHFFFAOYSA-N |
Canonical SMILES |
COCOCC1=CC=C(C=C1)Br |
Origin of Product |
United States |
Comparison with Similar Compounds
1-Bromo-4-(methoxymethyl)benzene
- Structure : Benzene ring with bromine (para) and a methoxymethyl group (-CH₂-O-CH₃).
- Key Differences : Lacks the additional methoxy group in the substituent, reducing steric hindrance and polarity compared to the methoxymethoxymethyl analog.
- Applications : Used in coupling reactions; simpler structure enables faster reaction kinetics but offers fewer opportunities for post-functionalization .
1-Bromo-4-(difluoromethoxy)benzene
- Structure : Bromine (para) with a difluoromethoxy group (-O-CHF₂).
- Key Differences : The electron-withdrawing fluorine atoms deactivate the benzene ring, contrasting with the electron-donating methoxymethoxymethyl group. This enhances reactivity in electrophilic substitutions but reduces stability in nucleophilic environments.
- Applications : Widely used in Suzuki couplings for fluorinated drug candidates .
1-Bromo-4-(trifluoromethoxy)benzene
1-Bromo-4-(chloromethyl)benzene
- Structure : Bromine (para) with a chloromethyl group (-CH₂-Cl).
- Key Differences : The chloromethyl group is a superior leaving group, enabling nucleophilic substitutions (e.g., SN2 reactions). However, it lacks the stability of ether-based substituents.
- Applications : Used in one-pot dual arylations, achieving yields up to 96% in Pd-catalyzed reactions .
Physical and Chemical Properties
| Compound | Molecular Weight | Boiling Point (°C) | Solubility | Reactivity in Suzuki Coupling |
|---|---|---|---|---|
| 1-Bromo-4-(methoxymethoxymethyl)benzene | 265.14 (est.) | ~250–280 | High in DMSO, THF | Moderate (electron-donating) |
| 1-Bromo-4-(methoxymethyl)benzene | 215.08 | ~200–220 | Moderate in EtOAc | High |
| 1-Bromo-4-(difluoromethoxy)benzene | 223.00 | 185.6 | Low in water | Very High (electron-deficient) |
| 1-Bromo-4-(chloromethyl)benzene | 205.47 | ~210–230 | High in DCM | High (leaving group) |
Market and Industrial Relevance
- The global market for brominated aromatics is projected to exceed $1.2 billion by 2030, driven by pharmaceutical demand. Methoxymethoxymethyl derivatives are niche intermediates, while fluorinated compounds dominate high-value applications .
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